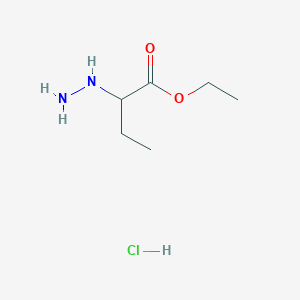

Ethyl 2-hydrazinylbutanoate hydrochloride

Description

Contextualization within Organic Synthesis

In the realm of organic synthesis, the strategic use of bifunctional molecules is paramount for the efficient construction of complex structures. Ethyl 2-hydrazinylbutanoate hydrochloride falls into this category, possessing two key reactive sites: the hydrazinyl moiety (-NHNH2) and the ethyl ester moiety (-COOCH2CH3). The hydrochloride salt form enhances the compound's stability and handling properties.

The hydrazine (B178648) group is a potent nucleophile, readily participating in reactions with electrophilic centers. This reactivity is fundamental to the formation of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The ester group, on the other hand, can undergo various transformations, such as hydrolysis, amidation, or reduction, providing further avenues for molecular elaboration.

A closely related compound, ethyl hydrazinoacetate hydrochloride, has been utilized in the preparation of novel copper(II) complexes, which are condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde. This highlights the utility of α-hydrazinyl esters in coordination chemistry and catalysis.

Significance in the Construction of Advanced Organic Molecules

The true significance of this compound as a synthetic building block lies in its ability to act as a precursor to a variety of more complex and often biologically active molecules. The dual functionality of the molecule allows for sequential or one-pot reactions to build intricate molecular frameworks.

One of the most prominent applications of hydrazine derivatives is in the synthesis of five-membered heterocyclic rings, such as pyrazoles and pyrazolones. These structural motifs are cornerstones in many pharmaceutical agents. For instance, the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a classic and widely used method for the synthesis of pyrazoles. By employing this compound, chemists can introduce a butanoate ester side chain at a specific position on the resulting pyrazole (B372694) ring, which can be further modified.

While specific research detailing the use of this compound is limited, the general reactivity of α-hydrazinyl esters suggests its potential as a key intermediate in the synthesis of novel therapeutic agents and other functional organic materials. The ethyl butanoate portion of the molecule can influence the pharmacokinetic properties of a final drug product, such as its solubility and metabolic stability.

Historical Perspective of Hydrazine-Based Reagents in Synthesis

The use of hydrazine and its derivatives in organic synthesis has a rich history dating back to the late 19th century. Phenylhydrazine (B124118) was historically used in analytical chemistry for the detection and identification of compounds containing carbonyl groups. It also played a crucial role in the structural elucidation of carbohydrates through the formation of well-defined crystalline phenylhydrazones and osazones. scbt.com

The development of synthetic methods utilizing hydrazine has been instrumental in the advancement of organic chemistry. Hydrazine derivatives are key reagents in several named reactions, including the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes.

Over the years, a vast number of organohydrazines and their derivatives have been prepared and utilized in a multitude of synthetic applications. scbt.com These range from simple alkylhydrazines to more complex arylhydrazines, each offering unique reactivity and utility. The historical significance of hydrazine-based reagents underscores the foundational role they play in the synthesis of a diverse array of organic compounds, from fundamental research chemicals to life-saving pharmaceuticals.

Interactive Data Tables

Table 1: Properties of a Related Compound: Ethyl hydrazinoacetate hydrochloride

| Property | Value |

| CAS Number | 6945-92-2 |

| Molecular Formula | C4H11ClN2O2 |

| Molecular Weight | 154.60 g/mol |

| Melting Point | 152-154 °C |

Detailed Research Findings

Currently, there is a notable lack of published research specifically focused on this compound. However, extensive research exists on the application of similar hydrazine derivatives in the synthesis of heterocyclic compounds. For example, the reaction of various hydrazides with dicarbonyl compounds to form pyridazines, and the use of hydrazines in the synthesis of pyrazoles, indazoles, and other nitrogen-containing heterocycles are well-documented in the scientific literature. The principles and reaction mechanisms established in these studies would likely be applicable to reactions involving this compound.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

ethyl 2-hydrazinylbutanoate;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-3-5(8-7)6(9)10-4-2;/h5,8H,3-4,7H2,1-2H3;1H |

InChI Key |

GJPUZYVHKRLKOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)NN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Hydrazinylbutanoate Hydrochloride

Established Synthetic Pathways and Precursors

Traditional synthetic routes to Ethyl 2-hydrazinylbutanoate hydrochloride leverage well-understood organic reactions, including reductive amination, nucleophilic substitution on halogenated esters, and multicomponent strategies.

Reductive amination is a robust method for forming carbon-nitrogen bonds and represents a viable pathway for synthesizing the target compound. masterorganicchemistry.com This approach typically involves the reaction of a carbonyl compound with an amine or its derivative to form an intermediate imine or hydrazone, which is then reduced to the desired product. masterorganicchemistry.com

In the context of this compound, the synthesis would commence with Ethyl 2-oxobutanoate (B1229078) as the carbonyl precursor. This keto-ester would react with hydrazine (B178648) (or a protected form like tert-butyl carbazate) to form an intermediate hydrazone. The subsequent in-situ reduction of this intermediate yields the hydrazinyl ester. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are favored for their selectivity, as they readily reduce the protonated imine/hydrazone intermediate while leaving the initial carbonyl group unreacted. masterorganicchemistry.comharvard.edu The reaction is typically conducted at a controlled pH to ensure the formation and subsequent reduction of the iminium/hydrazonium ion. harvard.edu

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-8 | Selective for imines over ketones/aldehydes. masterorganicchemistry.com | Highly toxic cyanide byproducts. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, highly selective, less toxic than NaBH₃CN. organic-chemistry.org | Moisture sensitive. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂ | "Clean" reaction with water as the only byproduct. | Requires specialized high-pressure equipment. |

A direct and widely used method for this synthesis is the hydrazinolysis of an α-halogenated ester. This pathway involves the nucleophilic substitution of a halide at the alpha-position of the butanoate ester by hydrazine. The most common precursor for this reaction is Ethyl 2-bromobutanoate. nih.govmatrix-fine-chemicals.com

The reaction proceeds by the direct attack of the nitrogen atom of hydrazine hydrate (B1144303) on the carbon atom bearing the bromine atom. This Sₙ2 reaction displaces the bromide ion, forming the desired Ethyl 2-hydrazinylbutanoate. The reaction is typically performed in a suitable solvent, such as ethanol (B145695) or isopropanol, and may require heating to proceed at a reasonable rate. Following the formation of the free base, the addition of hydrochloric acid precipitates the stable hydrochloride salt. A similar strategy, using ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) and tert-butyl carbazate (B1233558) followed by deprotection, is employed for the synthesis of hydrazino ethyl acetate (B1210297) hydrochloride, highlighting the general applicability of this method. google.com

Table 2: Precursors and Conditions for Hydrazinolysis

| Halogenated Ester Precursor | Reagent | Typical Solvent | Product |

|---|---|---|---|

| Ethyl 2-bromobutanoate nih.govchemicalbook.com | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol | Ethyl 2-hydrazinylbutanoate |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient alternative for constructing complex molecules. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to design a potential route.

For instance, a Passerini-type reaction has been developed for the synthesis of hydrazino depsipeptides from α-hydrazino acids, carbonyl compounds, and isocyanides. rsc.org A hypothetical MCR for the target molecule could involve the one-pot reaction of butanal, a cyanide source (e.g., trimethylsilyl (B98337) cyanide), hydrazine, and an ethanol source under acidic or Lewis acid catalysis. Such strategies are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org

Development of Novel and Efficient Synthetic Routes

Ongoing research in organic synthesis focuses on developing more efficient, cost-effective, and environmentally benign methods. This includes the investigation of novel catalysts and the application of green chemistry principles.

The integration of catalysts into the synthetic pathways for this compound can significantly enhance reaction efficiency, selectivity, and sustainability.

For reductive amination, transition metal catalysts are being explored. For example, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Similarly, cobalt-rhodium heterobimetallic nanoparticles have been used for the reductive amination of aldehydes with nitroaromatics under mild conditions (1 atm H₂ and 25 °C). organic-chemistry.org A patent for the synthesis of a related compound, ethylhydrazine (B1196685) dihydrochloride, utilizes copper catalysts for the reaction between acetylhydrazide and bromoethane. google.com The application of such catalysts could offer milder reaction conditions and improved yields for the reductive amination route to the target compound.

Table 3: Potential Catalytic Systems for Synthesis

| Catalytic System | Applicable Reaction | Potential Advantages |

|---|---|---|

| Cp*Ir complexes | Reductive Amination | Use of ammonium formate as N/H source. organic-chemistry.org |

| Cobalt-Rhodium Nanoparticles | Reductive Amination | Mild conditions (1 atm H₂, 25°C), catalyst is reusable. organic-chemistry.org |

| Copper(I) or Copper(II) complexes | N-Alkylation of Hydrazides | Low-cost catalyst, potentially applicable to hydrazinolysis. google.com |

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. mdpi.com This can be achieved by using greener solvents, minimizing waste, and employing energy-efficient processes.

One key area of improvement is the replacement of traditional volatile organic solvents. For example, ethyl acetate is being investigated as a green solvent alternative to acetonitrile (B52724) and chlorobenzene (B131634) for certain polymerizations, a principle that could be extended to small-molecule synthesis. rsc.org Solvent-free, or neat, reaction conditions, often facilitated by mechanochemical grinding, represent another sustainable approach that eliminates solvent waste entirely. mdpi.com

The use of recyclable heterogeneous catalysts, such as the nano-catalyst "γ-Al₂O₃@silane-TMG" used for MCRs in water, aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse. nih.gov Furthermore, developing continuous-flow processes using microreactors can enhance safety, improve heat and mass transfer, and reduce reaction times, as demonstrated in the synthesis of 2-ethylphenylhydrazine hydrochloride. researchgate.net These green approaches offer pathways to more sustainable and industrially viable syntheses of this compound.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable precursor, such as Ethyl 2-bromobutanoate, with hydrazine. The subsequent conversion to the hydrochloride salt is a critical step for stability and purification. The optimization of this synthetic process is paramount to maximize yield, ensure purity, and develop a scalable and efficient methodology. Key parameters that are systematically varied include reactant stoichiometry, solvent, temperature, and reaction time.

Detailed research into the synthesis of related α-hydrazino esters and other hydrazide compounds reveals common optimization strategies. The primary goal is to favor the formation of the desired monosubstituted product while minimizing side reactions, such as over-alkylation of the hydrazine molecule or hydrolysis of the ester functional group.

Influence of Reactant Stoichiometry

The molar ratio of hydrazine to the ethyl 2-halobutanoate substrate is a critical factor influencing the reaction's outcome. Using a stoichiometric equivalent of hydrazine can lead to incomplete conversion of the starting material and the formation of N,N'-bis(1-carboethoxypropyl)hydrazine as a significant byproduct. To mitigate this, an excess of hydrazine is typically employed. This shifts the reaction equilibrium towards the desired monosubstituted product. However, an exceedingly large excess can complicate the purification process. Therefore, an optimization study is necessary to identify the ideal ratio. A typical study might vary the hydrazine equivalents from 1.0 to 5.0, as illustrated in the following table. For many ester hydrazinolysis reactions, a molar ratio of the ester to hydrazine hydrate of 1:1.2 has been found to be effective. google.com In other cases, using 2.5 equivalents or more of hydrazine hydrate was necessary to ensure the starting ester was completely consumed. nih.gov

Table 1: Effect of Hydrazine Monohydrate Molar Ratio on Product Yield

| Entry | Molar Equivalents of Hydrazine Monohydrate | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |

| 1 | 1.0 | 12 | 60 | 45 |

| 2 | 1.5 | 12 | 60 | 68 |

| 3 | 2.0 | 12 | 60 | 85 |

| 4 | 2.5 | 12 | 60 | 91 |

| 5 | 3.0 | 12 | 60 | 92 |

Effect of Solvent and Temperature

The choice of solvent and reaction temperature are interdependent variables that significantly impact reaction kinetics and product purity. Alcohols, such as ethanol or methanol, are common solvents for this type of transformation due to their ability to dissolve both the hydrazine and the ester substrate. The reaction can proceed at room temperature, but gentle heating is often applied to reduce the reaction time. researchgate.net

However, higher temperatures can also promote side reactions or degradation of the product. Prolonged refluxing, for instance, may lead to the decomposition of the pyrimidine (B1678525) ring in related heterocyclic syntheses. researchgate.net An optimal temperature is one that provides a reasonable reaction rate without compromising the integrity of the product. The table below shows representative findings from a study aimed at determining the optimal temperature in ethanol.

Table 2: Optimization of Reaction Temperature in Ethanol

| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Hydrazine) | Isolated Yield (%) |

| 1 | 25 (Room Temp.) | 24 | 2.5 | 75 |

| 2 | 40 | 18 | 2.5 | 84 |

| 3 | 60 | 12 | 2.5 | 91 |

| 4 | 80 (Reflux) | 8 | 2.5 | 88 (with impurities) |

Reaction Time and Monitoring

The duration of the reaction is optimized to ensure complete consumption of the limiting reagent, typically the ethyl 2-bromobutanoate. Incomplete reactions lead to lower yields and purification challenges. Conversely, excessively long reaction times, especially at elevated temperatures, can result in the formation of degradation byproducts. The progress of the reaction is typically monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). nih.gov Optimization studies establish the point at which the concentration of the product is maximized, and the reaction is subsequently quenched.

The final step, precipitation of the hydrochloride salt, is also subject to optimization. This typically involves dissolving the crude free base in a suitable solvent, like diethyl ether or ethanol, and introducing dry hydrogen chloride gas or a solution of HCl in an alcohol. The temperature of precipitation and the rate of acid addition are controlled to maximize the yield and obtain a crystalline, easily filterable solid.

Reactivity and Mechanistic Investigations of Ethyl 2 Hydrazinylbutanoate Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in ethyl 2-hydrazinylbutanoate hydrochloride possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The protonation of one nitrogen atom in the hydrochloride salt form modulates its reactivity, but the free base can readily participate in a range of nucleophilic reactions.

The reaction of hydrazines with aldehydes and ketones is a well-established method for the formation of hydrazones. In the case of ethyl 2-hydrazinylbutanoate, the terminal nitrogen atom of the hydrazine moiety acts as the primary nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the corresponding hydrazone. The reaction is typically catalyzed by a small amount of acid.

The general mechanism involves the initial formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the hydrazone. The presence of the ester group in ethyl 2-hydrazinylbutanoate adds functionality to the resulting hydrazone, which can be utilized in further synthetic transformations.

Reaction Scheme:

Ethyl 2-hydrazinylbutanoate + Aldehyde/Ketone ⇌ Hydrazone + Water

| Reactant 1 | Reactant 2 | Product | Conditions |

| Ethyl 2-hydrazinylbutanoate | Benzaldehyde | Ethyl 2-(2-benzylidenehydrazinyl)butanoate | Acid catalyst, reflux |

| Ethyl 2-hydrazinylbutanoate | Acetone | Ethyl 2-(2-isopropylidenehydrazinyl)butanoate | Acid catalyst, room temp. |

| Ethyl 2-hydrazinylbutanoate | Cyclohexanone | Ethyl 2-(2-cyclohexylidenehydrazinyl)butanoate | Acid catalyst, reflux |

Condensation reactions are a cornerstone of the reactivity of hydrazine derivatives. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The formation of hydrazones from aldehydes and ketones is a prime example of a condensation reaction.

Under acidic conditions, the carbonyl oxygen of an aldehyde or ketone can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. The resulting intermediate can then be protonated on the hydroxyl group, which then leaves as water, forming an iminium ion. Deprotonation of the nitrogen atom then yields the final hydrazone product.

The nitrogen atoms of the hydrazine moiety in ethyl 2-hydrazinylbutanoate are nucleophilic and can be readily acylated and alkylated.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of N-acylhydrazides. The terminal nitrogen is generally more reactive and will be acylated first. Under controlled conditions, selective acylation of the terminal nitrogen can be achieved.

Alkylation: Alkylation with alkyl halides can lead to a mixture of products, with substitution occurring at one or both nitrogen atoms. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The quaternization of the nitrogen atoms is also possible with excess alkylating agent.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | Ethyl 2-(2-acetylhydrazinyl)butanoate |

| Alkylation | Methyl iodide | Ethyl 2-(2-methylhydrazinyl)butanoate |

Ester Group Transformations

The ethyl ester group in ethyl 2-hydrazinylbutanoate is susceptible to transformations common to carboxylic acid esters, primarily hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

| Condition | Products | Mechanism |

| Acidic (e.g., aq. HCl) | 2-Hydrazinylbutanoic acid + Ethanol (B145695) | AAC2 |

| Basic (e.g., aq. NaOH) | Sodium 2-hydrazinylbutanoate + Ethanol | BAC2 |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base.

In the context of ethyl 2-hydrazinylbutanoate, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst will lead to the formation of a new ester (e.g., methyl 2-hydrazinylbutanoate) and ethanol. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., ethanol) as it is formed.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: A strong base (e.g., sodium methoxide in the case of transesterification with methanol) is used to generate the alkoxide nucleophile, which then attacks the ester carbonyl.

Amidation Reactions with Amines

No specific studies detailing the amidation reactions of this compound with various amines were found in a comprehensive search of scientific databases. Information regarding optimal reaction conditions, catalyst systems, and the scope of amine substrates for this specific molecule is not available.

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions involving this compound are a critical area that remains unexplored in the current body of scientific literature.

Influence of Chirality at C-2 on Reaction Outcomes

This compound possesses a chiral center at the C-2 position. However, no studies have been published that investigate how this chirality influences the outcomes of its reactions, including amidation or other transformations.

Diastereoselective and Enantioselective Transformations

There is no available research on diastereoselective or enantioselective transformations involving this compound. Methodologies to control the stereochemical course of its reactions to favor the formation of specific stereoisomers have not been reported.

Retention or Inversion of Configuration During Reactions

The stereochemical fate of the C-2 center during chemical transformations of this compound, specifically whether reactions proceed with retention or inversion of configuration, has not been investigated or documented.

Advanced Mechanistic Studies

Detailed mechanistic investigations into the reactions of this compound are absent from the scientific literature.

Spectroscopic Monitoring of Reaction Intermediates

No studies employing spectroscopic techniques, such as NMR or in-situ IR spectroscopy, to monitor the formation and behavior of reaction intermediates during transformations of this compound have been published. The identification and characterization of transient species in its reaction pathways remain an open area for investigation.

Kinetic Isotope Effect Studies for Rate-Determining Steps

No studies reporting on the kinetic isotope effect for reactions involving this compound were found. Such studies would typically involve isotopic labeling (e.g., with deuterium) at specific positions of the molecule to determine if the cleavage of a particular bond is involved in the rate-determining step of a reaction. The ratio of the reaction rates (kH/kD) would provide insight into the transition state of the reaction. Without experimental data, no analysis can be provided.

Computational Chemistry Approaches to Reaction Pathways

Similarly, there is no available research detailing computational studies on the reaction pathways of this compound. Such studies would utilize quantum mechanical calculations to model the reaction, identify transition states, and calculate activation energies for various possible mechanistic pathways. This information is crucial for understanding the feasibility of different reaction mechanisms at a molecular level. In the absence of any published computational models for this specific compound, a discussion of its reaction pathways from a computational perspective is not possible.

Applications in Advanced Organic Synthesis As a Versatile Synthon

Role in Heterocyclic Compound Synthesis

Hydrazine (B178648) derivatives are widely used for constructing nitrogen-containing heterocycles through condensation and cyclization reactions with various carbonyl compounds or other electrophilic partners.

Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives Formation

The synthesis of pyrazoles and pyrazolones is one of the most common applications of hydrazines. The classical Knorr pyrazole synthesis, for instance, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. hilarispublisher.commdpi.com Substituted hydrazines are often used to introduce specific functionalities into the final pyrazole ring. nih.gov For example, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a well-established method for producing 1-phenyl-3-methyl-5-pyrazolone. hilarispublisher.comorientjchem.org

While these general methods are well-documented, specific examples detailing the use of ethyl 2-hydrazinylbutanoate hydrochloride as the hydrazine component to create chiral pyrazole or pyrazolone derivatives are not readily found in the surveyed literature. The expected reaction would involve its condensation with a suitable 1,3-dicarbonyl compound, but specific substrates, reaction conditions, and product characterization for this particular synthon have not been widely reported.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[x,y]azines)

Fused heterocyclic systems, such as pyranopyrazoles, are often synthesized through multi-component reactions. nih.gov These reactions typically involve a hydrazine derivative, an aldehyde, malononitrile (B47326), and a β-ketoester. nih.gov While hydrazine hydrate (B1144303) is commonly employed, there is a lack of specific studies documenting the incorporation of this compound into these complex scaffolds to form fused systems like pyrazolo[x,y]azines.

Construction of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds

The synthesis of 1,3,4-oxadiazoles commonly proceeds from the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. openmedicinalchemistryjournal.comnih.gov Similarly, 1,3,4-thiadiazoles can be synthesized from thiosemicarbazides or by treating acid hydrazides with sulfur-containing reagents. nih.govsemanticscholar.org These methods highlight the importance of hydrazine derivatives as precursors.

However, the direct application of this compound in these synthetic routes is not described in the available research. To be used in this context, the compound would likely first need to be converted into a corresponding acid hydrazide derivative before cyclization, but specific protocols and findings related to this pathway are absent from the literature.

Utility in Nitrogen-Rich Heterocycle Synthesis

Nitrogen-rich heterocycles are a cornerstone of medicinal chemistry and materials science. openmedicinalchemistryjournal.com The synthesis of molecules like triazoles often involves hydrazine derivatives. For instance, 1,2,4-triazoles can be formed from the reaction of N-acylimidates with hydrazines. While the potential exists, there are no specific documented examples of this compound being utilized as a synthon for creating novel nitrogen-rich heterocyclic systems.

Applications in the Synthesis of Chiral Scaffolds

The presence of a stereocenter in this compound makes it an attractive candidate for use in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical purity.

Asymmetric Transformations Utilizing the Chiral Center

Asymmetric synthesis is a critical field, particularly in drug development, where the chirality of a molecule can dictate its biological activity. nih.gov Chiral synthons, or building blocks, are often employed to introduce a specific stereochemistry into a target molecule. This can be achieved through chiral pool synthesis, where a readily available enantiopure natural product is used as a starting material, or through the use of chiral auxiliaries that guide the stereochemical outcome of a reaction. researchgate.net

Despite its potential as a chiral building block, there is a significant gap in the scientific literature regarding asymmetric transformations that specifically utilize the chiral center of this compound. Research on its use as a chiral auxiliary or as a starting material in the stereoselective synthesis of more complex chiral molecules has not been reported.

Preparation of Enantioenriched Building Blocks

The synthesis of enantioenriched building blocks is a cornerstone of modern medicinal chemistry and materials science. Chiral hydrazines and their derivatives are valuable synthons for introducing nitrogen-containing stereocenters. In principle, this compound could serve as a precursor for such building blocks.

A common strategy involves the resolution of the racemic mixture of this compound using chiral acids to separate the enantiomers. Alternatively, asymmetric synthesis methodologies could be employed. For instance, the prochiral precursor, an α,β-unsaturated butanoate, could undergo an asymmetric conjugate addition of a hydrazine equivalent, catalyzed by a chiral transition metal complex or an organocatalyst.

Another potential route is the enzymatic resolution of the racemic ester or a derivative, where a lipase (B570770) could selectively acylate one enantiomer, allowing for their separation. However, specific examples and detailed research findings for the application of this compound in these methods are not documented in available literature.

Derivatization for Stereoselective Conjugate Additions

Hydrazine derivatives are often used as nucleophiles in conjugate addition reactions. The derivatization of this compound could, in theory, yield reagents for stereoselective Michael additions. For example, the hydrazine moiety could be converted into a chiral hydrazone by reaction with a chiral aldehyde or ketone. This chiral auxiliary could then direct the stereochemical outcome of the conjugate addition to a prochiral Michael acceptor.

The general reaction scheme would involve the formation of a chiral hydrazone from Ethyl 2-hydrazinylbutanoate, followed by its addition to an α,β-unsaturated compound. The stereoselectivity would be dictated by the steric and electronic properties of the chiral auxiliary. Subsequent cleavage of the N-N bond would yield the chiral product. While this is a plausible synthetic strategy, specific studies detailing such derivatization and application for this compound are not found in the reviewed literature.

Polymer and Material Science Applications

The bifunctional nature of this compound, possessing both a reactive hydrazine group and an ester group, suggests its potential utility in polymer and material science.

The hydrazine and ester functionalities could potentially be used in step-growth polymerization reactions. For example, the hydrazine group can react with dicarbonyl compounds (such as dialdehydes or diketones) to form polyhydrazones. The ester group could also participate in polycondensation reactions, for instance, with diols under transesterification conditions to form polyesters. This would allow for the integration of the 2-hydrazinylbutanoate moiety into the main chain of a polymer. Such polymers could exhibit unique properties due to the presence of the N-N linkages. However, there is no specific evidence in the literature of this compound being used in this capacity.

This compound could be chemically modified to produce functional monomers for subsequent polymerization. For instance, the ester group could be reacted with a molecule containing a polymerizable group, such as an acrylate (B77674) or a vinyl group, through transesterification. The resulting monomer, now containing a pendant hydrazinyl group, could then be polymerized via free-radical or other polymerization methods. The hydrazine functionality in the resulting polymer could then be available for post-polymerization modification. This approach is conceptually sound, but its practical application with this specific compound is not reported.

The hydrazine group in this compound can be a versatile handle for creating novel polymeric materials. Polymers with pendant hydrazide groups are known to be useful for applications such as bioconjugation and the development of responsive materials. If incorporated into a polymer, the hydrazinyl group from this compound could be used to immobilize bioactive molecules or to form hydrogels through crosslinking with dialdehydes. Again, these are potential applications based on the known reactivity of the functional groups present in the molecule, rather than documented research findings for this specific compound.

Advanced Spectroscopic and Structural Elucidation in Research

Single-Crystal X-ray Diffraction Analysis of Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. carleton.edu It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. nih.gov While obtaining suitable crystals of Ethyl 2-hydrazinylbutanoate hydrochloride itself may be challenging, analysis of its crystalline derivatives can provide invaluable structural information. The formation of hydrochloride salts often improves the crystallinity of amine-containing compounds. gla.ac.uknih.govnih.gov

A study on a similar compound, ethyl 4-hydrazinobenzoate hydrochloride, successfully determined its crystal structure, revealing details about its molecular geometry and intermolecular interactions in the solid state. researchgate.net

Ethyl 2-hydrazinylbutanoate possesses a chiral center at the C2 position of the butanoate chain. Therefore, it can exist as two enantiomers (R and S). If an enantiomerically pure sample is synthesized and crystallized, single-crystal X-ray diffraction can be used to determine its absolute configuration. purechemistry.orgresearchgate.net This is typically achieved by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms in the crystal. thieme-connect.deresearchgate.net The presence of a heavier atom, such as chlorine from the hydrochloride, enhances this effect and facilitates a more reliable determination of the absolute structure.

The crystal structure reveals the preferred conformation of the molecule in the solid state. rsc.orgresearchgate.netacs.orgrsc.org For a flexible molecule like this compound, this information is crucial for understanding its packing in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds.

In the case of ethyl 4-hydrazinobenzoate hydrochloride, X-ray analysis showed that the component ions are linked by numerous N-H···N and N-H···Cl hydrogen bonds, forming complex sheets. researchgate.net A similar analysis of an this compound derivative would reveal the torsion angles along the butanoate chain and around the N-N bond, providing a snapshot of its low-energy conformation in the solid phase.

Crystallographic Data for the Analogue, Ethyl 4-hydrazinobenzoate hydrochloride: researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₁₃N₂O₂Cl |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9566 (4) |

| b (Å) | 7.4498 (6) |

| c (Å) | 23.5349 (17) |

| α (°) | 84.323 (3) |

| β (°) | 84.521 (3) |

| γ (°) | 80.257 (3) |

| Volume (ų) | 1020.95 (13) |

This data provides the fundamental dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. The analysis of the atomic coordinates within this unit cell would further reveal the detailed molecular conformation and packing.

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of this compound, like other organic hydrochloride salts, is dictated by a network of non-covalent interactions. While specific crystallographic data for this exact molecule is not publicly available, its structure can be inferred from the well-established principles of intermolecular forces and the crystal structures of analogous hydrazinium (B103819) and organic hydrochloride compounds. The primary forces governing its crystal packing are expected to be strong, charge-assisted hydrogen bonds, supplemented by weaker van der Waals interactions.

The key functional groups of the molecule—the protonated hydrazinium group (-NH2NH2+), the ester carbonyl group (C=O), and the chloride anion (Cl⁻)—are the primary sites for hydrogen bonding. scielo.org.zanih.govnih.gov The hydrazinium cation is a potent hydrogen bond donor, with multiple N-H protons available to interact with hydrogen bond acceptors. The chloride ion is an excellent hydrogen bond acceptor, and in the crystal lattice of amine hydrochlorides, it almost invariably participates in charge-assisted hydrogen bonds with the cation. acs.org

A plausible and dominant interaction within the crystal lattice would be the N-H···Cl hydrogen bond. nih.govresearchgate.net This strong interaction helps to stabilize the crystal structure by effectively pairing the cation and anion. Furthermore, the ester's carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of N-H···O hydrogen bonds. scielo.org.zaresearchgate.net These interactions can link adjacent cations, creating chains or more complex three-dimensional networks. scielo.org.za

The resulting crystal packing would likely involve layers or chains of the organic cations held together by these hydrogen bonds, with chloride ions situated to bridge and stabilize the cationic network. nih.gov This arrangement can be visualized as a supramolecular assembly where each component is precisely positioned to maximize electrostatic attractions. For instance, it is common for organic cations and inorganic anions to form alternating layers or chains within the crystal lattice, a motif that efficiently balances charges and maximizes packing density. researchgate.net

Below is a table summarizing the probable intermolecular interactions and their roles in the crystal packing of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Charge-Assisted Hydrogen Bond | Hydrazinium (N-H) | Chloride (Cl⁻) | 2.9 - 3.3 | Primary stabilization of cation-anion pairs. |

| Hydrogen Bond | Hydrazinium (N-H) | Carbonyl (O=C) | 2.7 - 3.1 | Links adjacent organic cations, forming chains or sheets. scielo.org.zaresearchgate.net |

| Weak Hydrogen Bond | Alkyl (C-H) | Chloride (Cl⁻) | 3.4 - 3.8 | Secondary stabilization, linking layers or chains. nih.gov |

| Weak Hydrogen Bond | Alkyl (C-H) | Carbonyl (O=C) | 3.2 - 3.6 | Contributes to overall packing efficiency. nih.gov |

| van der Waals Forces | Ethyl/Butyl Chains | Ethyl/Butyl Chains | > 3.5 | Space-filling and overall crystal cohesion. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of synthetic products like this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to within 5 parts per million (ppm). algimed.com This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. uci.edumeasurlabs.com

For this compound, the cationic species observed in the mass spectrum would be the protonated molecule, [C₆H₁₄N₂O₂ + H]⁺. The theoretical exact mass of this ion is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

The primary value of HRMS in this context is the confirmation of the product's identity by matching the experimentally measured mass with the calculated theoretical mass. An experimental mass that falls within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass provides strong evidence for the proposed molecular formula. algimed.com This is particularly crucial to differentiate between isomers or compounds with the same nominal mass but different elemental compositions.

In addition to the parent ion, HRMS can also be used to analyze fragmentation patterns. While electron impact (EI) ionization often leads to extensive fragmentation, softer ionization techniques like Electrospray Ionization (ESI), commonly used in HRMS, typically yield a prominent molecular ion peak. wikipedia.org However, fragmentation can be induced (e.g., via collision-induced dissociation or CID) to gain further structural information. wikipedia.org

For the [C₆H₁₅N₂O₂]⁺ ion, characteristic fragmentation pathways would involve the loss of neutral molecules. Common fragmentation patterns for esters include the cleavage of the C-O bond, leading to the loss of the ethoxy group (-OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃). libretexts.orgchemguide.co.uk Fragmentation can also occur alpha to the nitrogen atoms of the hydrazine (B178648) moiety.

The table below illustrates the expected HRMS data for the parent ion of Ethyl 2-hydrazinylbutanoate.

| Ion Species | Molecular Formula | Calculated m/z (Da) | Measured m/z (Da) | Mass Error (ppm) |

| Parent Ion [M+H]⁺ | [C₆H₁₅N₂O₂]⁺ | 147.11280 | Hypothetical: 147.11265 | -1.02 |

| Fragment 1 | [C₄H₉N₂O]⁺ | 101.07094 | Hypothetical: 101.07081 | -1.29 |

| Fragment 2 | [C₆H₁₁O₂]⁺ | 115.07536 | Hypothetical: 115.07550 | +1.22 |

Note: Measured m/z and Mass Error values are hypothetical, illustrating typical results from an HRMS experiment.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of Ethyl 2-hydrazinylbutanoate hydrochloride. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding its chemical behavior.

The electronic structure of this compound dictates its reactivity. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can determine the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule.

The carbonyl carbon of the ester group is predicted to have a significant positive charge, making it a primary site for nucleophilic attack. Conversely, the lone pairs of electrons on the two nitrogen atoms of the hydrazine (B178648) moiety and the oxygen atoms of the ester group are regions of high electron density, rendering them nucleophilic. The hydrochloride form indicates that one of the nitrogen atoms is protonated, which significantly influences its nucleophilicity.

Table 1: Predicted NBO Charges on Key Atoms of Ethyl 2-hydrazinylbutanoate (Cationic Form)

| Atom | Predicted NBO Charge (a.u.) | Implied Reactivity |

|---|---|---|

| C (carbonyl) | +0.58 | Electrophilic |

| O (carbonyl) | -0.55 | Nucleophilic |

| O (ether) | -0.48 | Nucleophilic |

| N (alpha) | -0.62 | Nucleophilic (reduced by protonation) |

| N (beta) | -0.75 | Nucleophilic |

These charge distributions are crucial for predicting how the molecule will interact with other reagents and biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnih.govyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the unprotonated (beta) nitrogen atom of the hydrazine group, indicating this is the most probable site for electrophilic attack.

LUMO: The LUMO represents the molecule's ability to accept electrons (electrophilicity). The LUMO is anticipated to be centered on the carbonyl carbon and the adjacent C-N bond, consistent with this region being the most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.85 | Localized on the terminal nitrogen (N-beta) |

| LUMO | +1.20 | Localized on the carbonyl group (C=O) |

| HOMO-LUMO Gap | 11.05 | Indicates high kinetic stability |

The hydrazine moiety contains two nitrogen atoms, each with a lone pair of electrons, making them basic. However, their chemical environment makes their basicity distinct. The nitrogen atom alpha to the chiral carbon is directly influenced by the electron-withdrawing effect of the adjacent ester group, which reduces its basicity. The terminal, or beta, nitrogen is less affected by this inductive effect and is therefore predicted to be more basic.

In the hydrochloride salt, the more basic beta-nitrogen is the most likely site of protonation. Computational methods can predict the pKa values for the conjugate acid, providing a quantitative measure of the basicity of each nitrogen.

Table 3: Predicted pKa Values for the Hydrazine Nitrogens

| Nitrogen Atom | Predicted pKa (of conjugate acid) | Rationale |

|---|---|---|

| N-alpha | ~6.5 | Reduced basicity due to proximity to the electron-withdrawing ester group. |

| N-beta | ~8.0 | Higher basicity, less influenced by the ester group. |

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl and butanoate chains in this compound allows it to adopt numerous conformations. Understanding the relative energies of these conformers is crucial, as the lowest energy conformations are the most populated and are likely the biologically active forms.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the energy at each step. q-chem.comreadthedocs.iouni-muenchen.devisualizeorgchem.comresearchgate.net For this compound, key rotations would be around the C-C bonds of the ethyl and butyl groups, as well as the C-N and N-N bonds of the hydrazine moiety.

These scans reveal the energy barriers to rotation and identify the dihedral angles corresponding to energy minima (stable conformers) and maxima (transition states between conformers). This provides a detailed map of the molecule's conformational flexibility.

Following a comprehensive exploration of the potential energy surface, several low-energy, stable conformations can be identified. These conformers represent local minima on the energy landscape. The relative stability of these conformers is determined by a balance of factors including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.

For this compound, it is anticipated that the most stable conformations will seek to minimize steric repulsion between the ethyl group, the butanoate side chain, and the hydrazinyl group. The orientation of the N-N bond is also a critical factor.

Table 4: Relative Energies of Predicted Stable Conformations

| Conformer | Dihedral Angle 1 (Cα-Cβ-Cγ-Cδ) | Dihedral Angle 2 (N-N-Cα-Cβ) | Relative Energy (kJ/mol) |

|---|---|---|---|

| A (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.0 |

| B | ~60° (gauche) | ~180° (anti) | +3.5 |

| C | ~180° (anti) | ~180° (anti) | +5.2 |

These computational studies provide a foundational understanding of the structural and electronic properties of this compound, which is essential for rationalizing its chemical reactivity and for guiding further research into its potential applications.

Influence of Protonation State on Conformation

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its chemical reactivity and interactions. For a compound like this compound, the protonation state of the hydrazinyl group is a key determinant of its three-dimensional structure. The hydrochloride salt form indicates that the hydrazinyl moiety is protonated, carrying a positive charge.

Protonation of a hydrazine group generally leads to a more rigid and folded structure. nih.gov This is due to the formation of intramolecular hydrogen bonds and electrostatic interactions that stabilize specific conformations. nih.gov In the case of Ethyl 2-hydrazinylbutanoate, the terminal nitrogen of the hydrazinyl group is the likely site of protonation. This positive charge can then interact with the lone pair of electrons on the adjacent nitrogen atom and potentially with the carbonyl oxygen of the ester group.

Computational studies on other protonated hydrazine-containing molecules have shown that the N-N bond can act as a conformational anchor. The dihedral angles around this bond are significantly influenced by the presence of the positive charge. In an unprotonated state, hydrazine derivatives often exhibit more conformational flexibility, sampling a wider range of spatial arrangements. nih.gov Upon protonation, the molecule may adopt a more compact, folded conformation to maximize stabilizing intramolecular interactions.

To illustrate the potential impact of protonation, the following table outlines the hypothetical conformational preferences for the core dihedral angles in both the neutral and protonated forms of a generic 2-hydrazinylbutanoate scaffold.

| Dihedral Angle | Neutral State (Hypothetical) | Protonated State (Hypothetical) | Rationale for Change |

| H₂N-NH-Cα-C(=O) | Wide range of angles, flexible | Restricted rotation, preference for gauche/syn conformations | Intramolecular hydrogen bonding between NH₃⁺ and the carbonyl oxygen. |

| HN-NH-Cα-Cβ | Flexible, multiple low-energy conformers | More defined preference to minimize steric hindrance with the ethyl group. | Increased rigidity of the backbone due to protonation. |

This table is illustrative and based on general principles of protonated hydrazine derivatives; specific values would require dedicated quantum mechanical calculations for this compound.

Docking and Molecular Dynamics Simulations

In a hypothetical docking scenario, the butanoate scaffold of this compound presents several features that can participate in ligand-receptor interactions. The protonated hydrazinyl group is a strong hydrogen bond donor, capable of forming robust interactions with acceptor groups like carboxylates (e.g., from aspartate or glutamate residues) or backbone carbonyls in a protein's active site.

The ethyl ester portion provides a region of moderate hydrophobicity, which could favorably interact with nonpolar amino acid residues such as leucine, valine, or isoleucine. The carbonyl oxygen of the ester is a hydrogen bond acceptor. Docking studies on other butanoate-containing molecules have highlighted the importance of these interactions in anchoring the ligand within a binding pocket. researchgate.net

A summary of potential interactions for the Ethyl 2-hydrazinylbutanoate scaffold is presented below:

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Protonated Hydrazinyl (-NH₂NH₃⁺) | Hydrogen Bond Donor, Ionic Interaction | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyls |

| Carbonyl Ester (-C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Histidine, Lysine |

| Ethyl Group (-CH₂CH₃) | Hydrophobic (van der Waals) Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

Upon binding to a receptor, a flexible ligand like Ethyl 2-hydrazinylbutanoate would likely adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." This conformation may differ from its preferred state in solution. Molecular dynamics simulations can be used to explore these conformational changes.

The binding process itself can induce conformational adjustments in both the ligand and the receptor, a concept known as "induced fit." For the Ethyl 2-hydrazinylbutanoate scaffold, the initial electrostatic and hydrogen bonding interactions of the protonated hydrazinyl group might guide the ligand into the binding site. Subsequently, the rest of the molecule would adjust its conformation to optimize weaker interactions, such as the hydrophobic contacts of the ethyl group.

Molecular dynamics simulations could reveal the stability of these interactions over time. For instance, they could show whether the hydrogen bonds formed by the hydrazinyl group are stable and persistent, or if the ethyl chain remains in a specific hydrophobic pocket. These simulations provide a dynamic picture of the binding event, complementing the static view offered by molecular docking.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Partners and Product Classes

The reactivity of the hydrazine (B178648) group in ethyl 2-hydrazinylbutanoate hydrochloride makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. nbinno.com Future research will likely focus on expanding the scope of its reaction partners beyond traditional dicarbonyl compounds to access novel and diverse product classes.

One promising area is the reaction with β-ketoesters and α,β-unsaturated ketones to form substituted pyrazoles and pyrazolines, which are important scaffolds in medicinal chemistry. hilarispublisher.comnih.govmdpi.com The reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established method for pyrazole (B372694) synthesis, often referred to as the Knorr pyrazole synthesis. hilarispublisher.com By employing this compound, novel pyrazole derivatives with an ethyl butanoate substituent can be readily accessed.

Furthermore, reactions with activated alkynes, such as ethyl propiolate or dimethyl acetylenedicarboxylate, could lead to the formation of highly functionalized pyrazoles through [3+2] cycloaddition reactions. nih.gov The exploration of multicomponent reactions, where this compound, an aldehyde, and a third component like malononitrile (B47326) are combined in a one-pot synthesis, could provide rapid access to complex heterocyclic systems like pyranopyrazoles. nih.gov

The table below summarizes potential reaction partners and the resulting heterocyclic product classes that warrant further investigation.

| Reaction Partner | Product Class | Potential Significance |

| β-Diketones | Substituted Pyrazoles | Core structures in pharmaceuticals and agrochemicals. nih.gov |

| β-Ketoesters | Pyrazolones | Important intermediates and biologically active compounds. hilarispublisher.com |

| α,β-Unsaturated Carbonyls | Pyrazolines | Precursors to pyrazoles and possess their own biological activities. mdpi.com |

| Activated Alkynes | Functionalized Pyrazoles | Access to highly substituted and diverse pyrazole libraries. nih.gov |

| Isothiocyanates | Thiosemicarbazides/Triazoles | Building blocks for various bioactive heterocycles. |

| 2H-Azirines | 1,2,4-Triazin-6-ones | Novel synthetic routes to less common heterocyclic systems. rsc.org |

Development of Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. researchgate.netnih.gov The development of continuous flow processes for the synthesis and subsequent reactions of this compound is a key area for future research.

Continuous flow reactors can be particularly beneficial for handling hydrazine derivatives, which can be hazardous. mit.edu A flow setup for the synthesis of pyrazoles from hydrazine derivatives and vinylidene keto ester intermediates has been reported, achieving good to very good yields and excellent regioselectivities. mdpi.comnih.gov Similar systems could be adapted for the reaction of this compound. For instance, a two-stage flow process could first involve the condensation of an acetophenone (B1666503) with an activating agent like DMF-DMA, followed by the introduction of a stream of this compound to form the pyrazole. galchimia.com

The table below outlines a conceptual continuous flow process for the synthesis of a pyrazole derivative from this compound.

| Step | Process | Key Parameters | Advantages in Flow |

| 1 | Formation of Enaminone | A solution of a ketone (e.g., acetophenone) and an activating agent (e.g., DMF-DMA) is passed through a heated reactor coil. | Precise temperature control, rapid heating, and short reaction times. galchimia.com |

| 2 | Pyrazole Formation | The enaminone stream is mixed with a solution of this compound in a second reactor. | Efficient mixing, controlled stoichiometry, and safe handling of the hydrazine derivative. mdpi.comnih.gov |

| 3 | In-line Purification | The product stream is passed through a purification unit (e.g., scavenger resin or liquid-liquid extraction). | Reduced workup time and continuous production of the pure product. |

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling high-throughput synthesis and screening of compound libraries. rsc.org Integrating this compound into these platforms can accelerate the discovery of new molecules with desired properties.

The compound's ability to readily form hydrazones with aldehydes and ketones makes it an ideal building block for automated synthesis. These hydrazones can then be subjected to a variety of subsequent reactions in an automated fashion to generate diverse libraries of compounds. For example, an automated platform could perform the synthesis of a library of 2-pyrazolines from various aldehydes, this compound, and an electron-poor alkene via a [3+2] cycloaddition. rsc.org

The following table illustrates a potential workflow for the integration of this compound into an automated synthesis platform.

| Stage | Action | Technology | Expected Outcome |

| 1. Reagent Plating | Dispensing solutions of various aldehydes and this compound into a microtiter plate. | Liquid handling robot | A plate with a matrix of different reaction mixtures. |

| 2. Reaction | Incubation of the plate under controlled temperature. | Automated incubator/shaker | Formation of a library of hydrazone intermediates. |

| 3. Cycloaddition | Addition of a solution of an alkene and a catalyst to each well. | Liquid handling robot | A library of diverse 2-pyrazoline (B94618) derivatives. rsc.org |

| 4. Analysis | High-throughput analysis of the reaction products. | LC-MS, NMR | Identification of successful reactions and pure compounds. |

Sustainable Synthesis and Catalysis Utilizing the Compound

Green chemistry principles are increasingly important in chemical synthesis, focusing on the use of renewable resources, reducing waste, and employing catalytic methods. orientjchem.org this compound can play a role in the development of more sustainable synthetic routes.

Future research could focus on the use of green solvents, such as water or ethanol (B145695), for reactions involving this compound. orientjchem.orgmdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. minarjournal.com The direct N-heterocyclization of hydrazines with metal-acetylacetonates under microwave irradiation has been shown to be an efficient method for pyrazole synthesis. nih.govrsc.org

The development of catalytic methods for the synthesis and reactions of this compound is also a key area of interest. For example, the use of recyclable heterogeneous catalysts for the synthesis of pyrazoles could simplify product purification and reduce waste. organic-chemistry.org Furthermore, the hydrazine moiety itself can act as a reducing agent in catalytic transfer hydrogenation reactions, offering a greener alternative to traditional reducing agents. acs.org

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Green Solvents | Performing reactions in water or bio-based solvents. orientjchem.org | Reduced environmental impact and improved safety. |

| Microwave Synthesis | Rapid synthesis of hydrazones and heterocycles. minarjournal.comnih.govrsc.org | Shorter reaction times and lower energy consumption. |

| Heterogeneous Catalysis | Use of solid-supported catalysts for cyclization reactions. organic-chemistry.org | Easy catalyst recovery and reuse, simplified purification. |

| Catalytic Transfer Hydrogenation | Utilizing the hydrazine moiety as a hydrogen source. acs.org | Avoidance of high-pressure hydrogen gas and use of precious metal catalysts. |

Advanced Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org The functional groups present in this compound and its derivatives, such as the N-H and C=O groups, can participate in hydrogen bonding and other non-covalent interactions, making them interesting building blocks for supramolecular assemblies. researchgate.net

Derivatives of this compound, particularly hydrazones formed with aromatic aldehydes, can exhibit properties suitable for applications in molecular recognition and self-assembly. The hydrazone functional group is known for its role in the formation of metallo-assemblies and molecular switches. researchgate.net Future research could explore the synthesis of macrocycles and cages from derivatives of this compound for host-guest chemistry applications. researchgate.net

The ability of hydrazone-containing molecules to self-assemble into ordered structures could also be exploited in materials science. For instance, hydrazine has been used to mediate the self-assembly of nanocrystals into functional materials for applications such as white light-emitting diodes (WLEDs). nih.gov The unique structural features of derivatives of this compound could lead to the formation of novel supramolecular polymers and gels with interesting properties.

| Supramolecular Application | Role of this compound Derivatives | Potential Outcome |

| Molecular Recognition | As building blocks for synthetic receptors. nih.gov | Selective binding of specific guest molecules or ions. |

| Self-Assembly | Formation of ordered structures through non-covalent interactions. researchgate.netnih.gov | Development of new functional materials, such as gels or liquid crystals. |

| Metallo-supramolecular Chemistry | Ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers. researchgate.net | Materials with applications in catalysis, gas storage, and sensing. |

| Molecular Switches | Synthesis of hydrazones that can undergo reversible isomerization. researchgate.net | Development of stimuli-responsive materials and molecular machines. |

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 2-hydrazinylbutanoate hydrochloride be optimized for yield and purity?

- Methodological Answer : The synthesis can be optimized by controlling reaction stoichiometry, solvent selection, and acid catalysis. For example, analogous hydrazine derivatives (e.g., methyl esters) are synthesized using HCl in dioxane under room-temperature stirring, followed by reduced-pressure concentration to isolate the hydrochloride salt . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H-NMR (in DMSO-d₆ or D₂O) to confirm hydrazine proton resonance (~9.0 ppm) and ester group signals (~3.8–4.2 ppm) .

- HPLC (≥95% purity threshold) with UV detection at 210–254 nm for quantifying impurities .

- Elemental analysis (C, H, N, Cl) to validate stoichiometry.

- FT-IR to identify N–H stretches (3200–3400 cm⁻¹) and ester carbonyl peaks (~1730 cm⁻¹).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Collect solids mechanically, avoid water streams, and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water; for eye exposure, irrigate for 15 minutes and seek medical attention. Monitor for delayed symptoms (e.g., respiratory irritation) for 48 hours post-exposure .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions (pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at 0–6°C for long-term stability; assess degradation via HPLC at 25°C, 40°C, and 60°C over 1–3 months .

- pH : Prepare buffered solutions (pH 2–9) and monitor hydrolysis kinetics (hydrazine release) using UV-Vis spectroscopy or LC-MS. Acidic conditions (pH <4) generally stabilize the hydrochloride salt, while alkaline conditions promote ester hydrolysis .

Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT-based simulations).

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals .

- Crystallography : If crystals form, perform X-ray diffraction to resolve structural ambiguities .

Q. What mechanistic insights exist for the reactivity of the hydrazine moiety in this compound?

- Methodological Answer :

- Kinetic Studies : Track hydrazine reactivity under varying nucleophilic conditions (e.g., with aldehydes or ketones) using stopped-flow spectroscopy.

- DFT Calculations : Model transition states for hydrazine-mediated condensations to predict regioselectivity .

- Isolation of Intermediates : Use low-temperature (−78°C) quenching to trap reactive intermediates (e.g., hydrazones) for characterization .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify solvent dryness (e.g., molecular sieves for dioxane), HCl gas purity, and inert atmosphere (N₂/Ar) during synthesis .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or oxidation derivatives) that reduce yields .

- Scale-Up Adjustments : Optimize stirring rate and cooling for exothermic reactions during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.